

In-Depth Technical Guide: Properties of Dibenzofuran-4,6-diboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzofuran-4,6-diborate*

Cat. No.: *B595892*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran-4,6-diboronic acid, also referred to as Dibenzo[b,d]furan-4,6-diborate, is a specialized organic compound that has garnered interest primarily in the field of materials science. Its rigid dibenzofuran core functionalized with two boronic acid groups at the 4 and 6 positions makes it a versatile building block in organic synthesis, particularly for the development of advanced materials for electronic applications. While the broader class of dibenzofuran derivatives has been explored for various pharmacological activities, the direct application of Dibenzofuran-4,6-diboronic acid in drug development is not extensively documented in current literature. This guide provides a comprehensive overview of the known properties, synthesis, and applications of Dibenzofuran-4,6-diboronic acid.

Chemical and Physical Properties

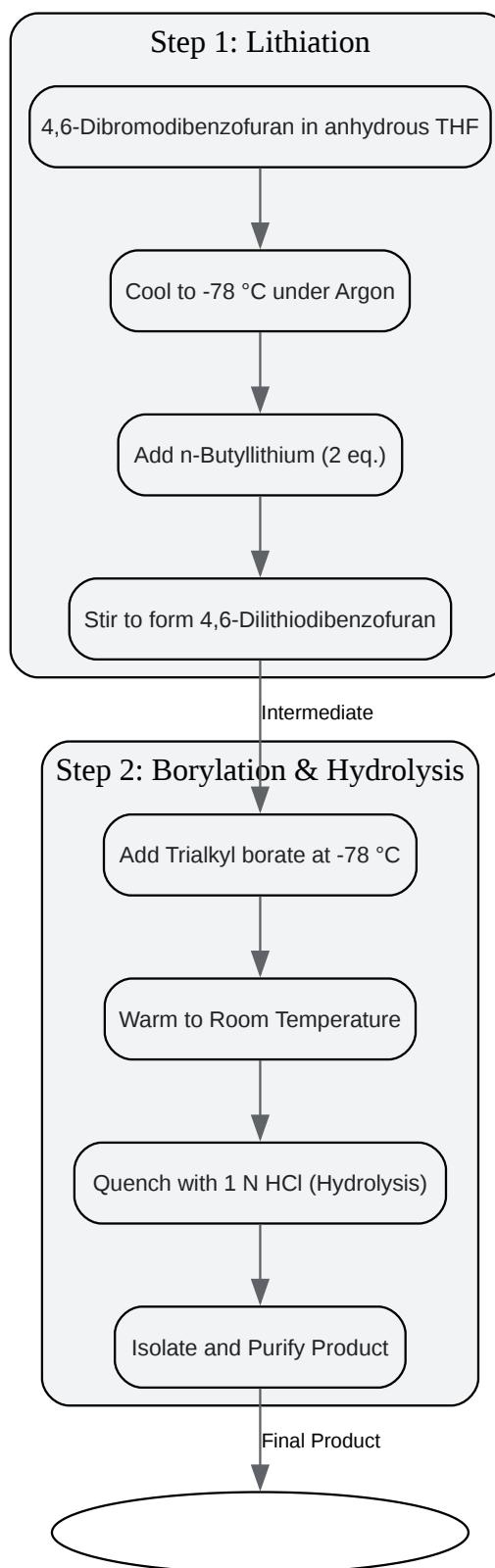
Dibenzofuran-4,6-diboronic acid is a white to off-white solid. The key identifying and physical properties are summarized in the table below.

Property	Value
CAS Number	145238-17-1
Molecular Formula	C ₁₂ H ₁₀ B ₂ O ₅
Molecular Weight	255.83 g/mol
Boiling Point	582.9 ± 60.0 °C at 760 mmHg
Density	1.5 ± 0.1 g/cm ³
Appearance	White to off-white powder

Synthesis and Experimental Protocols

The synthesis of Dibenzofuran-4,6-diboronic acid is not extensively detailed in publicly available literature. However, a plausible and commonly employed synthetic route for aryl boronic acids involves a lithium-bromine exchange reaction on a dibrominated precursor, followed by quenching with a borate ester and subsequent hydrolysis. A detailed protocol for a related compound, Dibenzofuran-4-boronic acid, from 4-bromodibenzofuran is well-documented and can be adapted for the synthesis of the diboronic acid from 4,6-dibromodibenzofuran.^[1]

Hypothesized Synthesis of Dibenzofuran-4,6-diboronic Acid

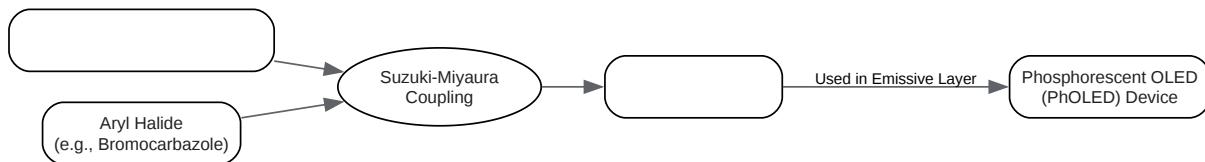

The proposed synthesis involves a two-step process starting from 4,6-dibromodibenzofuran.

Step 1: Lithiation

In a flame-dried, three-necked flask under an inert argon atmosphere, 4,6-dibromodibenzofuran is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. To this solution, two equivalents of n-butyllithium in hexanes are added dropwise, maintaining the low temperature. The reaction mixture is stirred for a period to allow for the complete lithium-bromine exchange, forming the 4,6-dilithiodibenzofuran intermediate.

Step 2: Borylation and Hydrolysis

To the solution of the dilithiated intermediate at -78 °C, an excess of a trialkyl borate, such as trimethyl borate or triisopropyl borate, is added. The reaction is allowed to stir at low temperature and then gradually warm to room temperature to ensure complete reaction. The reaction is then quenched by the addition of an aqueous acid, such as 1 N hydrochloric acid, and stirred for several hours to hydrolyze the borate ester to the corresponding boronic acid. The product is then isolated through extraction and purification, typically by recrystallization or column chromatography.


[Click to download full resolution via product page](#)

Caption: Hypothesized synthetic workflow for Dibenzofuran-4,6-diboronic acid.

Applications in Materials Science: OLEDs

The primary application of Dibenzofuran-4,6-diboronic acid is as a building block for the synthesis of host materials in phosphorescent organic light-emitting diodes (PhOLEDs). The rigid and planar structure of the dibenzofuran core provides high thermal stability and a high triplet energy, which are crucial properties for efficient host materials. The boronic acid functionalities allow for the facile introduction of the dibenzofuran moiety into larger organic molecules through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

In a typical PhOLED, the host material constitutes the emissive layer and serves to disperse the phosphorescent guest emitter, facilitate charge transport, and confine excitons to the emissive layer. Dibenzofuran-based hosts are known for their good electron-transporting properties. By functionalizing the dibenzofuran core at the 4 and 6 positions, material scientists can tune the electronic and photophysical properties of the resulting host material to optimize device performance, including efficiency, color purity, and operational lifetime. For instance, attaching carbazole moieties to the dibenzofuran core via the boronic acid groups can lead to bipolar host materials with balanced hole and electron transport characteristics.

[Click to download full resolution via product page](#)

Caption: Logical relationship of Dibenzofuran-4,6-diboronic acid in OLED host material synthesis.

Relevance to Drug Development

While Dibenzofuran-4,6-diboronic acid itself is not a known therapeutic agent, the dibenzofuran scaffold is present in various natural products and synthetic compounds with a wide range of biological activities. Derivatives of dibenzofuran have been reported to exhibit anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.

The boronic acid functional groups in Dibenzofuran-4,6-diboronic acid make it a valuable intermediate in medicinal chemistry for the synthesis of complex molecules through cross-coupling reactions. This allows for the construction of novel dibenzofuran-containing compounds that can be screened for potential therapeutic activities. The rigid dibenzofuran core can serve as a scaffold to orient other pharmacophoric groups in a defined three-dimensional space, which can be advantageous for binding to biological targets.

Conclusion

Dibenzofuran-4,6-diboronic acid is a key intermediate in the field of materials science, particularly for the development of high-performance host materials for phosphorescent OLEDs. Its chemical properties, characterized by the rigid dibenzofuran core and reactive boronic acid groups, enable the synthesis of complex organic molecules with tailored electronic and photophysical properties. While its direct application in drug development is not established, its utility as a synthetic building block offers potential for the creation of novel dibenzofuran derivatives with interesting pharmacological profiles. Further research into the synthesis and applications of this compound is likely to uncover new opportunities in both materials science and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibenzofuran-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Properties of Dibenzofuran-4,6-diboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b595892#what-are-the-properties-of-dibenzofuran-4-6-diboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com